Veledimex - 1093130-72-3

Veledimex

Catalog Number: EVT-285830
CAS Number: 1093130-72-3
Molecular Formula: C27H38N2O3
Molecular Weight: 438.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Veledimex (also known as INXN-1001) is a small molecule activator ligand crucial to the RheoSwitch Therapeutic System® (RTS®). [, , , , , , , , , , , , , , , , , , , ] This system allows controlled gene expression for therapeutic purposes, particularly in cancer treatment. [, , , , , , , , , , , , , , , , , , , ] Veledimex is administered orally, demonstrating good bioavailability and the ability to cross the blood-brain barrier. [, , , ]

Mechanism of Action

Veledimex activates the RTS® gene switch, enabling controlled gene expression. [, , , , , , , , , , , , , , , , , , , ] This system comprises two components:

  • Genetically modified vector: Typically an adenovirus carrying the desired therapeutic gene (e.g., for interleukin-12) under the control of the RTS®. [, , , , , , , , , , , , , , , , , , , ] This vector is delivered directly to the tumor site. [, , , , , , , , , , , , , , , , , , , ]
  • Veledimex: Acts as the "on" switch. Upon oral administration, it crosses the blood-brain barrier and binds to the modified ecdysone receptor within the tumor cells. [, , , ] This binding triggers a conformational change, activating the RTS® and initiating the expression of the therapeutic gene. [, , , , , , , , , , , , , , , , , , , ] The level of gene expression, and subsequently therapeutic protein production, is directly proportional to the amount of veledimex administered. [, , , , , , , , , , , , , , , , , , , ] When veledimex is withdrawn, gene expression returns to baseline levels. [, , , , , , , , , , , , , , , , , , , ]
Applications

Veledimex's primary application in scientific research is as a key component of the RTS® for controlled gene expression in cancer therapy. [, , , , , , , , , , , , , , , , , , , ] This technology has been investigated in preclinical and clinical trials for various cancers, including:

  • Glioblastoma: Studies show promising results in mouse models and human clinical trials, particularly in combination with immune checkpoint inhibitors. [, , , , , , , , , , ]
  • Breast Cancer: Preclinical studies in mice models and early-phase clinical trials suggest potential for treatment. [, , , ]
  • Melanoma: Phase 1 clinical trials have demonstrated dose-dependent interleukin-12 production and clinical activity. [, ]
  • Controlled Expression: Allows for precise regulation of therapeutic gene expression. [, , , , , , , , , , , , , , , , , , , ]
  • Reduced Toxicity: Localized delivery and controlled expression minimize systemic exposure to potentially toxic therapeutic proteins. [, , , , , , , , , , , , , , , , , , , ]
  • Enhanced Efficacy: The controlled and sustained release of therapeutic proteins at the tumor site can potentially improve treatment efficacy. [, , , , , , , , , , , , , , , , , , , ]

Interleukin-12 (IL-12)

    Interferon-gamma (IFN-γ)

      • Relevance: Clinical trials involving Ad-RTS-hIL-12 and veledimex in glioblastoma patients have shown that the treatment can lead to increased PD-1 expression on tumor-infiltrating T cells [, ]. This finding suggests that combining veledimex-mediated IL-12 therapy with PD-1 inhibitors, such as nivolumab or cemiplimab, could potentially enhance anti-tumor immunity by blocking PD-1-mediated immune suppression. This combination therapy approach aims to further enhance the effectiveness of veledimex-induced IL-12 expression in promoting an effective anti-tumor immune response.

      5-Fluorouracil (5-FU)

      • Relevance: While not structurally related to veledimex, 5-FU is relevant in the context of research involving the Toca 511 (vocimagene amiretrorepvec) vector. This vector encodes cytosine deaminase, an enzyme that converts 5-fluorocytosine (5-FC) into 5-FU. The combination of Toca 511 and 5-FC aims to enhance the anti-tumor effects of 5-FU. Although both Toca 511 and veledimex are being investigated for their potential in treating glioblastoma, they represent distinct therapeutic approaches []. Toca 511 focuses on delivering a cytotoxic agent directly to tumor cells, while veledimex aims to enhance the body's immune response against the tumor by controlling IL-12 production.
      • Relevance: Clinical trials have investigated the combination of Ad-RTS-hIL-12 and veledimex with cemiplimab in patients with recurrent glioblastoma [, , ]. This combination therapy leverages the immune-stimulating effects of IL-12 with the immune checkpoint inhibition provided by cemiplimab, aiming for a synergistic anti-tumor effect. Early results suggest a manageable safety profile and encouraging anti-tumor activity, warranting further investigation.
      • Relevance: The combination of Ad-RTS-hIL-12, veledimex, and nivolumab has been studied in clinical trials for recurrent glioblastoma. The rationale is that controlled IL-12 production might synergize with PD-1 blockade to enhance anti-tumor immunity [, ]. Initial data suggests a favorable safety profile and encouraging trends in immune activation, prompting continued evaluation of this combination therapy.

      Properties

      CAS Number

      1093130-72-3

      Product Name

      Veledimex

      IUPAC Name

      N'-(3,5-dimethylbenzoyl)-N'-[(3R)-2,2-dimethylhexan-3-yl]-2-ethyl-3-methoxybenzohydrazide

      Molecular Formula

      C27H38N2O3

      Molecular Weight

      438.6 g/mol

      InChI

      InChI=1S/C27H38N2O3/c1-9-12-24(27(5,6)7)29(26(31)20-16-18(3)15-19(4)17-20)28-25(30)22-13-11-14-23(32-8)21(22)10-2/h11,13-17,24H,9-10,12H2,1-8H3,(H,28,30)/t24-/m1/s1

      InChI Key

      LZWZPGLVHLSWQX-XMMPIXPASA-N

      SMILES

      CCCC(C(C)(C)C)N(C(=O)C1=CC(=CC(=C1)C)C)NC(=O)C2=C(C(=CC=C2)OC)CC

      Solubility

      Soluble in DMSO

      Synonyms

      AD-1001; AD1001; AD 1001; INXN-1001;INXN1001; INXN 1001; RG-115932; RG115932; RG 115932; Veledimex.

      Canonical SMILES

      CCCC(C(C)(C)C)N(C(=O)C1=CC(=CC(=C1)C)C)NC(=O)C2=C(C(=CC=C2)OC)CC

      Isomeric SMILES

      CCC[C@H](C(C)(C)C)N(C(=O)C1=CC(=CC(=C1)C)C)NC(=O)C2=C(C(=CC=C2)OC)CC

      Product FAQ

      Q1: How Can I Obtain a Quote for a Product I'm Interested In?
      • To receive a quotation, send us an inquiry about the desired product.
      • The quote will cover pack size options, pricing, and availability details.
      • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
      • Quotations are valid for 30 days, unless specified otherwise.
      Q2: What Are the Payment Terms for Ordering Products?
      • New customers generally require full prepayment.
      • NET 30 payment terms can be arranged for customers with established credit.
      • Contact our customer service to set up a credit account for NET 30 terms.
      • We accept purchase orders (POs) from universities, research institutions, and government agencies.
      Q3: Which Payment Methods Are Accepted?
      • Preferred methods include bank transfers (ACH/wire) and credit cards.
      • Request a proforma invoice for bank transfer details.
      • For credit card payments, ask sales representatives for a secure payment link.
      • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
      Q4: How Do I Place and Confirm an Order?
      • Orders are confirmed upon receiving official order requests.
      • Provide full prepayment or submit purchase orders for credit account customers.
      • Send purchase orders to sales@EVITACHEM.com.
      • A confirmation email with estimated shipping date follows processing.
      Q5: What's the Shipping and Delivery Process Like?
      • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
      • You can use your FedEx account; specify this on the purchase order or inform customer service.
      • Customers are responsible for customs duties and taxes on international shipments.
      Q6: How Can I Get Assistance During the Ordering Process?
      • Reach out to our customer service representatives at sales@EVITACHEM.com.
      • For ongoing order updates or questions, continue using the same email.
      • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

      Quick Inquiry

       Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.